

# DA-1241: A Novel GPR119 Agonist for Cardiometabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DA-1241   |           |
| Cat. No.:            | B15605608 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

**DA-1241** is a novel, orally administered small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1] Emerging as a promising therapeutic candidate, **DA-1241** is under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes (T2D).[2][3] Its mechanism of action involves a dual approach: enhancing the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY), and exerting direct beneficial effects on the liver.[2][4] Preclinical and clinical studies have demonstrated its potential to improve glycemic control, reduce liver inflammation and steatosis, and mitigate fibrosis.[5][6] This document provides a comprehensive technical overview of **DA-1241**, including its mechanism of action, data from key clinical and preclinical studies, and detailed experimental protocols.

### Introduction to GPR119 and DA-1241

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic  $\beta$ -cells and intestinal enteroendocrine L-cells and K-cells.[6] Its activation is coupled to the G $\alpha$ s protein signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade promotes glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and the release of GLP-1 and GIP from intestinal cells. These incretin hormones, in turn, enhance insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety, contributing to improved glucose homeostasis.[7]



**DA-1241** is a potent and selective agonist for GPR119.[8] Its therapeutic potential has been evaluated in multiple preclinical models of MASH and T2D, where it has been shown to reduce hepatic steatosis, inflammation, and fibrosis, while also improving glucose control.[2]

## **Mechanism of Action**

The therapeutic effects of **DA-1241** are mediated through a multi-faceted mechanism of action that includes both indirect effects via incretin release and direct effects on hepatic cellular pathways.

#### **Incretin-Mediated Effects**

Activation of GPR119 in the gut by **DA-1241** stimulates the release of key incretin hormones:

- GLP-1 and GIP: These hormones potentiate glucose-dependent insulin secretion from pancreatic β-cells.
- PYY: This hormone is involved in reducing appetite and food intake.[2]

This indirect mechanism contributes significantly to the glucose-lowering effects of **DA-1241**.

# **Direct Hepatic Effects**

**DA-1241** also exerts direct effects on the liver, contributing to its hepatoprotective properties:

- Inhibition of NFkB Signaling: **DA-1241** has been shown to alleviate hepatic inflammation by inhibiting the nuclear translocation of the NFkB p65 subunit in hepatocytes and suppressing NFkB activation in macrophages.[1][6] This leads to a reduction in the secretion of pro-inflammatory cytokines.[1]
- Upregulation of TFEB-Mediated Autophagy: DA-1241 induces the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
   [5][6][9] This enhanced autophagy promotes the clearance of accumulated lipids in hepatocytes, thereby reducing hepatic steatosis.

The combined incretin-mediated and direct hepatic effects of **DA-1241** position it as a unique therapeutic candidate for complex metabolic diseases like MASH.



# **Signaling Pathways**

The signaling cascades initiated by **DA-1241** are central to its therapeutic effects.

# **GPR119 Signaling Pathway**





Click to download full resolution via product page



# **TFEB-Mediated Autophagy Pathway**



Click to download full resolution via product page



## **Clinical Data**

A Phase 2a clinical trial evaluated the efficacy and safety of **DA-1241** in patients with presumed MASH.[10][11] The trial consisted of two parts: Part 1 assessed **DA-1241** as a monotherapy (50 mg and 100 mg) versus placebo, and Part 2 evaluated **DA-1241** (100 mg) in combination with sitagliptin (100 mg) versus placebo.[10][11] The treatment duration was 16 weeks.[10]

**Quantitative Efficacy Data** 

| Endpoint             | DA-1241 100mg vs.<br>Placebo (16 weeks)                                                                          | DA-1241 100mg +<br>Sitagliptin 100mg vs.<br>Placebo (16 weeks) |
|----------------------|------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Change in ALT        | Near statistically significant reduction (p=0.0506)[4]                                                           | -                                                              |
| Change in HbA1c      | Statistically significant reduction (p=0.0179)                                                                   | Statistically significant reduction (p=0.0050)                 |
| Change in CAP Score  | Statistically significant improvement[10]                                                                        | Significant improvement[10]                                    |
| Change in FAST Score | -                                                                                                                | Statistically significant reduction (p=0.0416)                 |
| Normalization of ALT | DA-1241 50mg showed a<br>statistically significant<br>improvement with an odds<br>ratio of 10.500 (p=0.0487)[10] | -                                                              |

ALT: Alanine Transaminase; HbA1c: Hemoglobin A1c; CAP: Controlled Attenuation Parameter; FAST: FibroScan-AST Score.

# **Safety and Tolerability**

**DA-1241** was well-tolerated in the Phase 2a trial, with most adverse events being mild and no drug-related serious adverse events reported in the treatment groups.[4]

## **Preclinical Data**



Numerous preclinical studies in various animal models of MASH and T2D have supported the therapeutic potential of **DA-1241**.

**Key Findings from Preclinical Studies** 

| Model                                 | Key Findings                                                                                                                                                                             |
|---------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High-Fat Diet (HFD)-fed Mice          | <ul> <li>Improved glucose tolerance and insulin sensitivity[6][12] - Reduced hepatic triglyceride levels and NAFLD activity score[6][12] - Decreased liver enzyme activity[6]</li> </ul> |
| Gubra Amylin NASH (GAN) Diet-fed Mice | - Additive hepatoprotective effects when combined with an FGF21 analogue[2]                                                                                                              |
| MS-MASH and Ob-MASH Mice              | - Attenuated MASH progression and alleviated MASH phenotypes[6]                                                                                                                          |
| DIO-MASH Mice                         | - Significantly reduced biochemical markers of steatosis, inflammation, and fibrosis in the liver[6]                                                                                     |

# **Experimental Protocols Phase 2a Clinical Trial in Presumed MASH Patients**

- Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]
- Participants: 109 subjects with presumed MASH and qualifying baseline Alanine
   Transaminase (ALT) and imaging analysis.[8][13]
- Intervention:
  - Part 1: Placebo, **DA-1241** 50 mg, or **DA-1241** 100 mg (1:2:1 ratio) once daily for 16 weeks.[8][11]
  - Part 2: Placebo or **DA-1241** 100 mg with sitagliptin 100 mg (1:2 ratio) once daily for 16 weeks.[8][11]



- Primary Endpoint: Change from baseline in ALT after 16 weeks of treatment.[11]
- Secondary Endpoints: Proportion of patients achieving normalized ALT levels, and changes in cholesterol, LDL-C, HDL-C, triglycerides, and free fatty acids.[11]

# Preclinical Study in High-Fat Diet (HFD)-fed Mice

- Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 9 weeks to induce hyperglycemia and features of NAFLD.[5][12]
- Intervention: Following the induction period, mice were treated with DA-1241 (100 mg/kg/day) or vehicle for 4-12 weeks while continuing the HFD.[1][5]
- Assessments:
  - Metabolic Parameters: Oral/intraperitoneal glucose tolerance tests, insulin tolerance tests, serum insulin, and GLP-1 levels.[1][12]
  - Hepatic Analysis: Liver histology (H&E staining), hepatic triglyceride content, and expression of gluconeogenic enzymes (G6Pase, PEPCK).[1][12]
  - Autophagy Analysis: Western blot for LC3 and p62, and analysis of autophagic flux using mRFP-GFP-LC3 transfection in HepG2 cells.[1][12]

# In Vitro NFkB Signaling Assay

- Cell Lines: HepG2 (human hepatocyte) and THP-1 (human monocyte) cells.[6]
- Methodology: Changes in NFkB signaling were determined to understand the mode of action of DA-1241's anti-inflammatory effects.[6]

# In Vitro TFEB-Mediated Autophagy Assay

- Cell Lines: Human Hep3B and mouse AML12 liver cell lines.[5]
- Methodology: Cells were treated with DA-1241. Western blotting was used to assess the
  expression of LC3-II and p62 (autophagy markers) and the nuclear translocation of TFEB.[5]
  Lysosomal activity was evaluated using Lysotracker staining and DQ-Red BSA assay.[5]



# Experimental Workflows Preclinical Evaluation Workflow



Click to download full resolution via product page

### **Clinical Trial Workflow**





Click to download full resolution via product page

## **Conclusion**

**DA-1241** represents a novel and promising approach for the treatment of MASH and T2D. Its unique dual mechanism of action, combining incretin-based glucose control with direct hepatoprotective effects through anti-inflammatory and pro-autophagic pathways, addresses multiple facets of these complex metabolic diseases. The positive results from the Phase 2a clinical trial, demonstrating improvements in liver enzymes, glycemic control, and markers of



liver fat and fibrosis, coupled with a favorable safety profile, warrant further investigation in larger, pivotal studies. **DA-1241** holds the potential to become a valuable therapeutic option for a patient population with significant unmet medical needs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MetaVia Presents Pre-Clinical Data on DA-1241 Demonstrating Additive Hepatoprotective Effects in Combination With Efruxifermin at the ADA's 85th Scientific Session | MetaVia Inc. [ir.metaviatx.com]
- 3. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. GPR119 activation by DA-1241 alleviates hepatic and systemic inflammation in MASH mice through inhibition of NFkB signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. investing.com [investing.com]
- 8. metaviatx.com [metaviatx.com]
- 9. DA-1241, a GPR119 Agonist, Ameliorates Fatty Liver Through the Upregulation of TFEB-Mediated Autophagy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmanow.live [pharmanow.live]
- 12. researchgate.net [researchgate.net]
- 13. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 [prnewswire.com]



 To cite this document: BenchChem. [DA-1241: A Novel GPR119 Agonist for Cardiometabolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605608#what-is-the-gpr119-agonist-da-1241]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com